molecular formula C11H8N2O3S B5739212 5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5739212
M. Wt: 248.26 g/mol
InChI Key: FZPZMDRQJKKBQQ-HNQUOIGGSA-N
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Description

Synthesis Analysis

The synthesis of furyl-substituted pyrrolo[1,2-c]pyrimidines involves the [3 + 2] dipolar cycloaddition reactions of furyl-substituted pyrimidinium ylides with suitable dipolarophiles, such as ethyl propiolate. This reaction leads to the formation of new compounds, with the structures confirmed by NMR and IR spectroscopy. Molecular orbital calculations, specifically the AM1 method, have been applied to explain the regioselectivity observed in these reactions (Iuhas et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various spectroscopic techniques. For example, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized and its structure confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).

Chemical Reactions and Properties

The reactivity of this class of compounds typically involves cycloaddition reactions, where the pyrimidinium ylides act as dipoles. The regiochemistry of these reactions is influenced by the electronic nature of the substituents on the ylides and the dipolarophiles. Such reactions are pivotal in constructing complex heterocyclic frameworks that can serve as core structures for further functionalization.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are closely related to their molecular structure. For example, the crystal structure of related compounds shows specific conformations and intermolecular interactions, which could influence their physical properties and reactivity. Crystallography and molecular modeling studies provide insights into these aspects (Takechi et al., 2010).

properties

IUPAC Name

5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-9-8(10(15)13-11(17)12-9)5-1-3-7-4-2-6-16-7/h1-6H,(H2,12,13,14,15,17)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPZMDRQJKKBQQ-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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